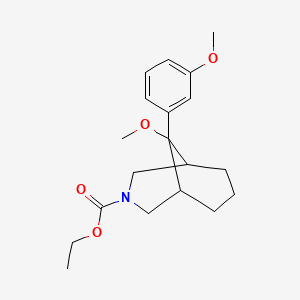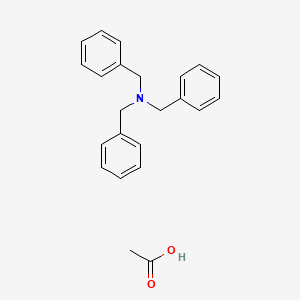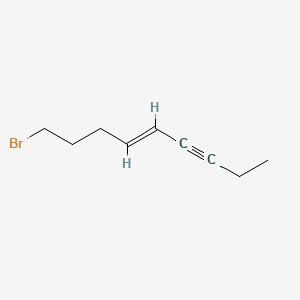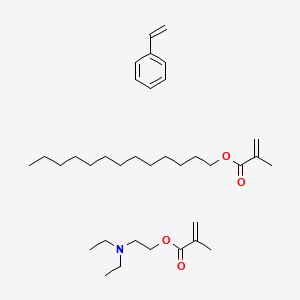![molecular formula C7H15ClN2O B13765767 Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride CAS No. 65505-04-6](/img/structure/B13765767.png)
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride typically involves the reaction of acryloyl chloride with N,N,N-trimethyl-1,3-propanediamine. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The compound is often stabilized with inhibitors like MEHQ (monomethyl ether hydroquinone) to prevent polymerization during storage .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Polymerization: Initiated by free radicals such as azobisisobutyronitrile (AIBN) or potassium persulfate.
Substitution: Typically involves nucleophiles like hydroxide ions or amines under mild conditions.
Major Products
Polymerization: Produces polyacrylamide derivatives.
Substitution: Results in the formation of various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride is utilized in several scientific research fields:
Chemistry: Used as a monomer in the synthesis of cationic polymers.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Applied in water treatment, paper manufacturing, and as a flocculant in wastewater treatment.
Wirkmechanismus
The mechanism of action of Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride involves its interaction with negatively charged molecules due to its cationic nature. It can bind to anionic sites on cell membranes, proteins, and other biomolecules, leading to changes in their structure and function. This property is particularly useful in applications like antimicrobial treatments and flocculation processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl-[(1-oxoallyl)amino]methylammonium chloride
- Trimethyl-[(prop-2-enoylamino)ethyl]azanium;chloride
Uniqueness
Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride is unique due to its specific structure, which provides a balance of reactivity and stability. Its ability to undergo polymerization and substitution reactions makes it versatile for various applications. Compared to similar compounds, it offers a distinct combination of properties that are advantageous in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
65505-04-6 |
|---|---|
Molekularformel |
C7H15ClN2O |
Molekulargewicht |
178.66 g/mol |
IUPAC-Name |
trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5-7(10)8-6-9(2,3)4;/h5H,1,6H2,2-4H3;1H |
InChI-Schlüssel |
ZQYKGADTDCTWSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CNC(=O)C=C.[Cl-] |
Verwandte CAS-Nummern |
65505-04-6 48052-66-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)
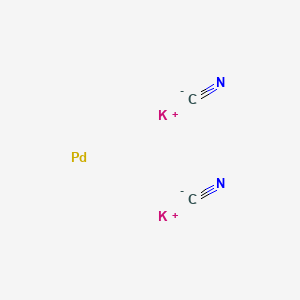
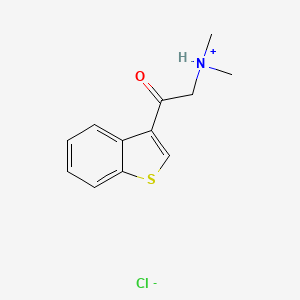
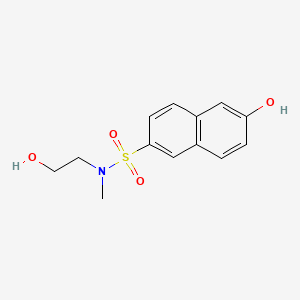
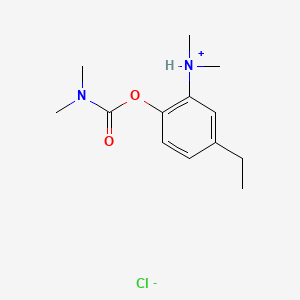
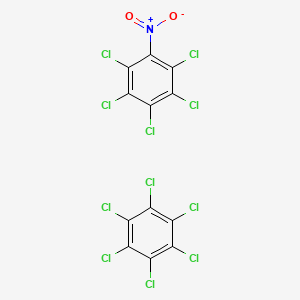
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)
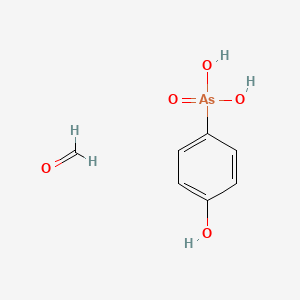
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
